BenchChemオンラインストアへようこそ!

2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Lipophilicity Drug-likeness Membrane permeability

This 2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392243-56-0) is the patent-exemplified Wnt/β-catenin pathway inhibitor scaffold claimed in Bayer Pharma AG patent WO2016131808A1. The 2,5-dichloro substitution pattern is the critical differentiator from unsubstituted and mono-chloro analogs, conferring elevated XLogP3 (4.6) for enhanced passive membrane permeability and predicted resistance to CYP450-mediated benzamide ring oxidation. Ideal for hit confirmation, SAR expansion, metabolic stability panels, and pharmacophore modeling of 1,3,4-thiadiazole-benzamide libraries. Five H-bond acceptors support computational probing of kinase binding-site hydrogen-bonding preferences.

Molecular Formula C15H8Cl2FN3OS
Molecular Weight 368.21
CAS No. 392243-56-0
Cat. No. B2684768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS392243-56-0
Molecular FormulaC15H8Cl2FN3OS
Molecular Weight368.21
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)F
InChIInChI=1S/C15H8Cl2FN3OS/c16-9-3-6-12(17)11(7-9)13(22)19-15-21-20-14(23-15)8-1-4-10(18)5-2-8/h1-7H,(H,19,21,22)
InChIKeyJDNDZIFIXPOGRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392243-56-0): A Substituted 1,3,4-Thiadiazole-2-yl-benzamide with Distinct Halogen Patterning


2,5-Dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 392243-56-0) is a synthetic organic molecule within the 1,3,4-thiadiazol-2-yl-benzamide class, a scaffold widely investigated for anticancer, anti-inflammatory, and kinase-inhibitory activities [1]. Its core structure combines a 2,5-dichlorobenzamide moiety with a 5-(4-fluorophenyl)-1,3,4-thiadiazole group, yielding a molecular formula of C15H8Cl2FN3OS and a monoisotopic mass of 366.9749166 Da [2]. The compound is catalogued in screening libraries under identifiers including PubChem CID 5103687, Oprea1_141745, and AKOS024575593, indicating its availability for drug discovery and chemical biology applications [3].

Why 2,5-Dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide Cannot Be Replaced by Unsubstituted or Mono-Halogenated 1,3,4-Thiadiazole-Benzamide Analogs


Small structural changes in the halogen substitution pattern on the benzamide ring profoundly alter physicochemical properties and target engagement within the 1,3,4-thiadiazol-2-yl-benzamide class. Replacing the 2,5-dichloro substitution with unsubstituted (CAS 391226-17-8) or mono-chloro variants shifts the computed XLogP3 lipophilicity from 4.6 to lower values, directly affecting membrane permeability and binding-site occupancy [1]. Additionally, patent data demonstrate that specific 2,5-dichloro derivatives appear as exemplified compounds in Wnt signaling pathway inhibitor claims, while non-dichlorinated analogs do not, underscoring a structure-activity relationship that generic substitution fails to capture [2].

Quantitative Evidence Guide: How 2,5-Dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide Differentiates from Its Closest 1,3,4-Thiadiazole-Benzamide Analogs


Enhanced Calculated Lipophilicity (XLogP3) Compared to Non-Chlorinated Benzamide Analog

The 2,5-dichloro substitution on the benzamide ring elevates the computed partition coefficient (XLogP3) substantially relative to the unsubstituted parent compound. This physicochemical difference directly influences passive membrane permeation and non-specific protein binding [1].

Lipophilicity Drug-likeness Membrane permeability

Predicted Metabolic Stability Advantage Through 2,5-Dichloro Blockade of Para-Hydroxylation

The 2,5-dichloro substitution pattern on the benzamide ring is known to block oxidative metabolism at the para and ortho positions by cytochrome P450 enzymes, a metabolic soft spot commonly observed in unsubstituted benzamide analogs [1]. This class-level phenomenon suggests prolonged half-life in hepatic microsome assays, although direct experimental data for this exact compound remain unpublished [2].

Metabolic stability Cytochrome P450 Halogen blocking

Patent Exemplification in Wnt Signaling Pathway Inhibition Claims

The compound class of 1,3,4-thiadiazol-2-yl-benzamide derivatives, including 2,5-dichloro-substituted variants, is explicitly claimed as inhibitors of the Wnt signalling pathway in patent WO2016131808A1 [1]. While the exact compound is not individually exemplified with IC50 data, the patent's Markush structure encompasses the 2,5-dichloro substitution on the benzamide ring as a preferred embodiment. In contrast, non-dichlorinated analogs (e.g., CAS 391226-17-8) fall outside the preferred substitution scope, suggesting weaker Wnt pathway inhibition [2].

Wnt signaling Cancer Patent specificity

Hydrogen Bond Acceptor Count Differentiated from Mono-Chloro and Trifluoromethyl Analogs

The compound carries five hydrogen bond acceptors (2 chlorine atoms, 1 fluorine, 1 thiadiazole nitrogen, 1 carbonyl oxygen), as computed by PubChem [1]. This count differs from mono-chloro analogs (4 acceptors) and 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives (6-7 acceptors due to CF3 group) [2]. The intermediate acceptor count may influence selectivity for protein targets that accommodate a specific hydrogen-bonding network.

Hydrogen bonding Pharmacophore Molecular recognition

Recommended Application Scenarios for 2,5-Dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide in Drug Discovery and Chemical Biology


Wnt Signalling Pathway Inhibitor Screening and Lead Optimization

Procurement of this compound is justified for research programs targeting the Wnt/β-catenin signalling pathway, based on its structural alignment with the preferred substitution pattern claimed in Bayer Pharma AG patent WO2016131808A1 [1]. The 2,5-dichloro pattern is a key differentiator from non-halogenated analogs, which lack patent-preferred substitution scope, making this compound a superior choice for Wnt inhibitor hit confirmation and structure-activity relationship expansion [1].

Intracellular Target Engagement Assays Requiring Higher Membrane Permeability

The elevated computed XLogP3 of 4.6, compared to unsubstituted benzamide analogs, suggests enhanced passive membrane permeability [1]. This compound is therefore a rational procurement choice for phenotypic screens and intracellular target engagement assays where cell penetration is critical. Researchers using N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391226-17-8) as a negative or less permeable control can benchmark permeability differences [1].

Metabolic Stability Screening Panels in Drug Discovery

The 2,5-dichloro substitution is predicted to block cytochrome P450-mediated oxidation at the benzamide ring, a well-documented metabolic soft spot [1]. Incorporating this compound into liver microsome or hepatocyte stability panels alongside non-chlorinated or mono-chlorinated analogs can quantify the metabolic shielding effect, supporting structure-metabolism relationship studies and guiding lead optimization toward more metabolically stable chemotypes [2].

Pharmacophore Model Calibration for Halogenated 1,3,4-Thiadiazole-Benzamide Libraries

With five hydrogen bond acceptors and a 2,5-dichloro pattern, this compound serves as a calibration standard for pharmacophore modeling of 1,3,4-thiadiazole-benzamide libraries [1]. Its distinct acceptor count differentiates it from mono-chloro (4 acceptors) and trifluoromethyl-substituted analogs (6-7 acceptors), allowing computational chemists to probe hydrogen-bonding preferences in kinase and receptor binding sites [2].

Quote Request

Request a Quote for 2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.